molecular formula C40H62N8O6S B10752830 Lugdunin CAS No. 1989698-37-4

Lugdunin

Cat. No.: B10752830
CAS No.: 1989698-37-4
M. Wt: 783.0 g/mol
InChI Key: QZNGYMKAHFFKCJ-ZBQZSICZSA-N
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Description

Lugdunin is a novel antibiotic compound classified as a thiazolidine-containing cyclic peptide. It was first isolated in 2016 from the bacterium Staphylococcus lugdunensis, which resides in the human nasal cavity. This compound has garnered significant attention due to its potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lugdunin is synthesized non-ribosomally by peptide synthetases in Staphylococcus lugdunensis. The biosynthetic pathway involves the formation of a cyclic heptapeptide composed of alternating D- and L-amino acids and a unique thiazolidine heterocycle . The operon responsible for this compound synthesis contains genes encoding non-ribosomal peptide synthetases, a phosphopantetheinyl transferase, a monooxygenase, an unknown tailoring enzyme, a regulator gene, and a type II thioesterase .

Industrial Production Methods

Currently, there are no established industrial production methods for this compound. Its production is primarily limited to laboratory-scale synthesis using the natural producer, Staphylococcus lugdunensis. Further research is needed to develop scalable production methods for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Lugdunin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification and the specific functional groups targeted .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different antimicrobial activities and physicochemical properties .

Mechanism of Action

Lugdunin exerts its antimicrobial effects by dissipating the membrane potential of target bacteria. Upon insertion into the bacterial membrane, this compound forms peptide nanotubes that facilitate the translocation of protons and monovalent cations across the membrane. This disruption of the membrane potential effectively kills the bacteria . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound acts as a peptidic channel that destabilizes the bacterial membrane .

Properties

CAS No.

1989698-37-4

Molecular Formula

C40H62N8O6S

Molecular Weight

783.0 g/mol

IUPAC Name

(1R,4R,7S,10R,13S,16R,19S)-7-(1H-indol-3-ylmethyl)-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C40H62N8O6S/c1-19(2)15-27-35(50)45-31(21(5)6)38(53)47-32(22(7)8)39(54)48-33(23(9)10)40-44-29(18-55-40)36(51)46-30(20(3)4)37(52)43-28(34(49)42-27)16-24-17-41-26-14-12-11-13-25(24)26/h11-14,17,19-23,27-33,40-41,44H,15-16,18H2,1-10H3,(H,42,49)(H,43,52)(H,45,50)(H,46,51)(H,47,53)(H,48,54)/t27-,28+,29+,30-,31+,32-,33+,40?/m1/s1

InChI Key

QZNGYMKAHFFKCJ-ZBQZSICZSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C2N[C@@H](CS2)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(CS2)C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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